

Confirming the Identity of R(+)-6-Bromo-APB Hydrobromide: A Comparative NMR Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *R(+)-6-Bromo-APB hydrobromide*

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For researchers, scientists, and drug development professionals, unequivocally confirming the chemical identity of a compound is a critical first step in any study. This guide provides a comprehensive comparison of expected Nuclear Magnetic Resonance (NMR) data for **R(+)-6-Bromo-APB hydrobromide** against a structurally related analogue. It also includes a detailed experimental protocol for acquiring high-quality NMR spectra and a workflow for structural verification.

Comparison of NMR Data

Due to the limited availability of public NMR data for **R(+)-6-Bromo-APB hydrobromide**, this guide presents a comparison with predicted chemical shifts and data from a closely related, non-brominated analogue, a substituted N-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivative. The presence of the bromine atom and hydroxyl groups on the aromatic ring of **R(+)-6-Bromo-APB hydrobromide** is expected to significantly influence the chemical shifts of the aromatic protons and carbons.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (ppm)

Proton Assignment	R(+)-6-Bromo-APB Hydrobromide (Predicted)	Substituted N-Allyl- 1-phenyl-tetrahydro- 1H-3-benzazepine Derivative (Reference Range)	Expected Multiplicity
Aromatic-H	7.0 - 7.5	6.8 - 7.4	m
Phenyl-H	7.2 - 7.6	7.1 - 7.5	m
Allyl-CH=	5.7 - 6.0	5.8 - 6.1	m
Allyl=CH ₂	5.1 - 5.4	5.0 - 5.3	m
Benzazepine-CH(Ph)	4.0 - 4.5	3.8 - 4.2	dd
Allyl-CH ₂ -N	3.0 - 3.5	2.8 - 3.3	d
Benzazepine-CH ₂ -N	2.8 - 3.8	2.5 - 3.5	m
Benzazepine-CH ₂	2.5 - 3.2	2.3 - 3.0	m

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Assignment	R(+)-6-Bromo-APB Hydrobromide (Predicted)	Substituted N-Allyl-1-phenyl- tetrahydro-1H-3- benzazepine Derivative (Reference Range)
Aromatic C-Br	110 - 120	-
Aromatic C-OH	145 - 155	-
Aromatic C	115 - 140	125 - 145
Phenyl C	125 - 145	126 - 148
Allyl -CH=	130 - 140	132 - 138
Allyl =CH ₂	115 - 125	116 - 122
Benzazepine C-N	50 - 65	48 - 60
Benzazepine C(Ph)	40 - 50	38 - 48
Benzazepine CH ₂	25 - 40	28 - 42

Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra for the structural confirmation of **R(+)-6-Bromo-APB hydrobromide**.

1. Sample Preparation:

- Solvent Selection:** Due to the hydrobromide salt form, polar deuterated solvents are recommended. Methanol-d₄ (CD₃OD) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are suitable choices. The choice of solvent can affect chemical shifts, so consistency is key for comparison.
- Concentration:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
- Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.

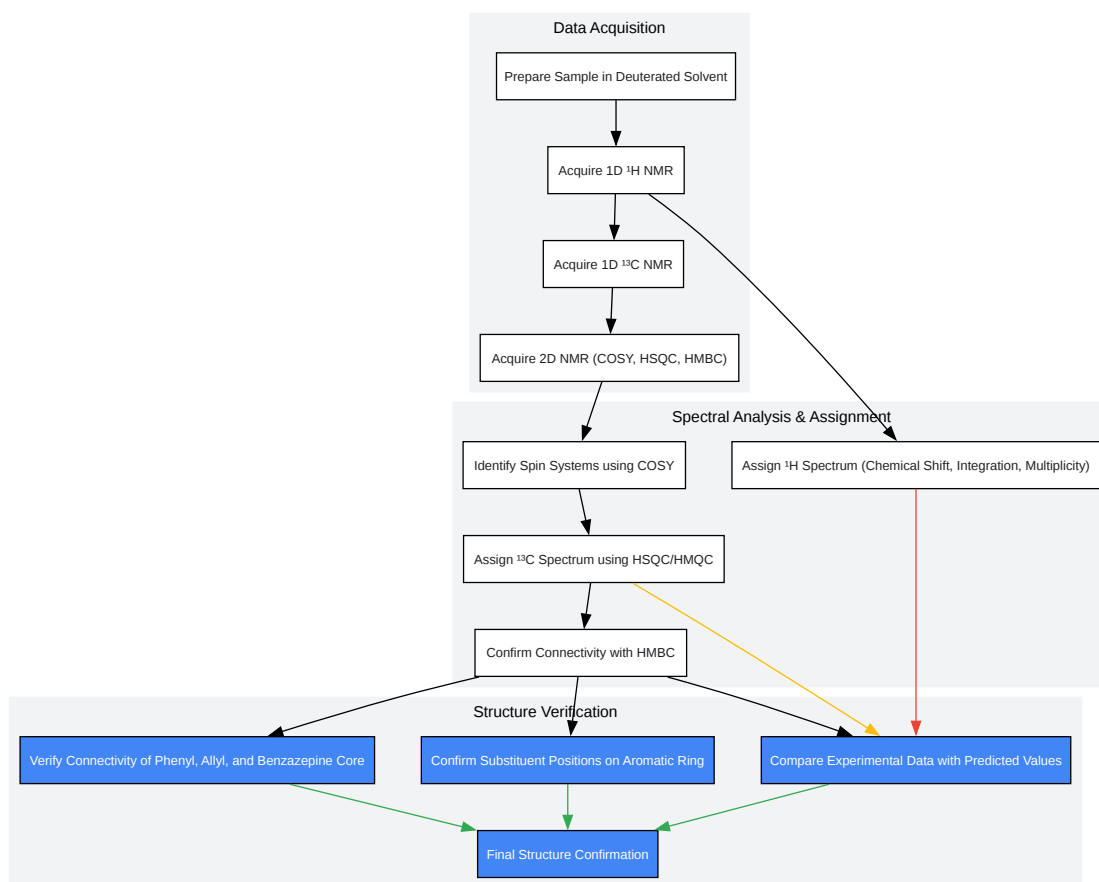
2. NMR Data Acquisition:

- Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
- ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
- ^{13}C NMR:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - Typical parameters: 1024 or more scans (due to the low natural abundance of ^{13}C), spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the molecule, particularly in the aliphatic region of the benzazepine ring and the allyl group.
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is crucial for assigning the carbon spectrum based on the proton assignments.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This experiment is vital for confirming the connectivity of the different structural fragments, such as the attachment of the phenyl and allyl groups to the benzazepine core and the positions of the bromo and hydroxyl substituents on the aromatic ring.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the identity of **R(+)-6-Bromo-APB hydrobromide** using the acquired NMR data.

Workflow for NMR-based Structural Confirmation



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Caption: Workflow for the confirmation of **R(+)-6-Bromo-APB hydrobromide** identity via NMR spectroscopy.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com